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Compound of Interest

Compound Name: Pulrodemstat

Cat. No.: B3324279 Get Quote

A detailed guide for researchers and drug development professionals on the preclinical and

clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors:

Pulrodemstat (CC-90011) and GSK2879552.

This guide provides a comprehensive, data-driven comparison of Pulrodemstat and

GSK2879552, two small molecule inhibitors targeting the epigenetic regulator LSD1. While

both compounds have been investigated for their therapeutic potential in oncology, they exhibit

distinct pharmacological profiles. Pulrodemstat is a potent, selective, and reversible inhibitor,

whereas GSK2879552 is an irreversible inhibitor of LSD1. This guide summarizes their

mechanism of action, preclinical efficacy, and clinical findings to aid researchers in

understanding their differential properties.

Mechanism of Action and Biochemical Potency
Both Pulrodemstat and GSK2879552 target LSD1, a flavin-dependent monoamine oxidase

that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional

repression of target genes.[1] Inhibition of LSD1 can reactivate silenced tumor suppressor

genes and induce differentiation in cancer cells.[1][2]

The key difference in their mechanism lies in the nature of their binding to LSD1. Pulrodemstat
is a reversible inhibitor, suggesting a potential for a more manageable safety profile.[3][4] In

contrast, GSK2879552 binds irreversibly to the FAD cofactor of LSD1.[5][6]

Table 1: Biochemical Potency against LSD1
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Compound Inhibition Type IC50 (nM)
Target
Selectivity

Reference(s)

Pulrodemstat

(CC-90011)
Reversible 0.25

Less inhibition

against LSD2,

MAO-A, and

MAO-B

[3][7]

GSK2879552 Irreversible 24

Selective versus

LSD2, MAO-A,

and MAO-B

[6]

Preclinical Efficacy
Both compounds have demonstrated anti-proliferative activity in various cancer cell lines,

particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

In Vitro Cellular Activity
Table 2: In Vitro Anti-proliferative and Differentiation Activity
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Compound Cell Line Assay Type EC50 (nM)
Key
Findings

Reference(s
)

Pulrodemstat

(CC-90011)

Kasumi-1

(AML)

Anti-

proliferation
2

Potent anti-

proliferative

activity

[3][7]

THP-1 (AML)
CD11b

Induction
7

Potent

induction of

differentiation

marker

[3][7]

H1417

(SCLC)

Anti-

proliferation

(12 days)

6

Potent anti-

proliferative

activity

[3][7]

H209, H1417

(SCLC)

GRP

Suppression

(4 days)

3, 4

Dose-

dependent

suppression

of GRP

[3][7]

GSK2879552

AML Cell

Lines

(average of

20)

Anti-

proliferation

(10 days)

137 ± 30
Potent growth

inhibition
[8]

THP-1 (AML)
CD11b/CD86

Expression
23 ± 4

Dose-

dependent

increase in

differentiation

markers

[8]

MOLM-13

(AML)

CD11b/CD86

Expression
44 ± 4

Dose-

dependent

increase in

differentiation

markers

[8]

SCLC Cell

Lines

Anti-

proliferative

activity

< 100 (in

sensitive

lines)

Potent,

cytostatic

activity in a

[9]
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subset of

SCLC lines

In Vivo Animal Studies
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

Compound
Cancer
Model

Animal
Model

Dosing
Regimen

Tumor
Growth
Inhibition
(TGI)

Reference(s
)

Pulrodemstat

(CC-90011)

SCLC

(Patient-

Derived

Xenograft)

BALB/c nude

mice

5 mg/kg, oral,

daily for 30

days

78% with no

body weight

loss

[3][7]

GSK2879552

SCLC (NCI-

H1417

xenograft)

Mice
1.5 mg/kg,

oral, daily
>80% [9][10]

AML (MLL-

AF9 mouse

model)

Mice Not specified

Prolonged

survival > 80

days

[9]

Clinical Trial Overview
Both Pulrodemstat and GSK2879552 have been evaluated in Phase I/II clinical trials.

Pulrodemstat (CC-90011): Clinical trials have shown encouraging activity and a manageable

safety profile in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's

lymphoma.[4][11] The most common treatment-related adverse event was thrombocytopenia,

which was manageable with dose modifications.[4][11] The reversible mechanism of action is

suggested to contribute to its favorable safety profile.[4]

GSK2879552: Phase I trials in patients with relapsed or refractory SCLC and AML were

terminated.[6][12] The decision was based on an unfavorable risk-benefit profile, with poor
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disease control and a high rate of adverse events.[12] Notable treatment-related adverse

events included thrombocytopenia and encephalopathy.[12][13]

Signaling Pathways and Experimental Workflows
Mechanism of LSD1 Inhibition
The following diagram illustrates the general mechanism of action of LSD1 inhibitors.
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Caption: Mechanism of LSD1 inhibition by Pulrodemstat and GSK2879552.

Experimental Workflow for In Vitro Anti-proliferation
Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.researchgate.net/publication/345159991_An_Improved_Protocol_for_Establishment_of_AML_Patient-Derived_Xenograft_Models
https://www.benchchem.com/product/b3324279?utm_src=pdf-body-img
https://www.benchchem.com/product/b3324279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram outlines a typical workflow for assessing the anti-proliferative effects of

the inhibitors.
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Pulrodemstat or GSK2879552
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Add cell viability reagent
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Measure luminescence
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End

Click to download full resolution via product page

Caption: Workflow for in vitro cell proliferation assay.
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Experimental Protocols
In Vitro Cell Proliferation Assay (Example)

Cell Lines: AML (e.g., Kasumi-1, THP-1, MOLM-13) or SCLC (e.g., H1417, H209) cell lines

are cultured in appropriate media.

Plating: Cells are seeded in 96-well plates at a predetermined optimal density.

Compound Treatment: Cells are treated with a range of concentrations of Pulrodemstat or

GSK2879552, typically in DMSO, with a final DMSO concentration kept constant across all

wells.

Incubation: Plates are incubated for a specified period (e.g., 6 to 12 days) at 37°C in a

humidified incubator with 5% CO2.

Viability Assessment: Cell viability is assessed using a commercially available kit such as

CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels,

which correlate with the number of viable cells.

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to

vehicle-treated controls, and EC50 values are calculated using a suitable software (e.g.,

GraphPad Prism).

In Vivo Xenograft Study (Example)
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

Tumor Implantation: Human cancer cells (e.g., SCLC cell lines or patient-derived tumor

fragments) are implanted subcutaneously into the flanks of the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume

is measured regularly using calipers.

Drug Administration: Once tumors reach a specified volume, mice are randomized into

treatment and control groups. The drug (Pulrodemstat or GSK2879552) is administered

orally at a specified dose and schedule. The control group receives the vehicle.
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Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.

The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the

change in tumor volume in the treated group to the control group.

Ethical Considerations: All animal experiments must be conducted in accordance with

institutional animal care and use committee (IACUC) guidelines.

Conclusion
Pulrodemstat and GSK2879552 are both potent inhibitors of LSD1 but differ significantly in

their binding characteristics and clinical outcomes. Pulrodemstat, a reversible inhibitor, has

shown a more favorable safety profile and promising clinical activity, supporting its continued

development. In contrast, the irreversible inhibitor GSK2879552 was discontinued due to an

unfavorable risk-benefit profile observed in early clinical trials. This head-to-head comparison,

based on available preclinical and clinical data, provides valuable insights for researchers in

the field of epigenetic drug discovery and oncology. The distinct profiles of these two molecules

underscore the importance of the nature of enzyme inhibition (reversible vs. irreversible) in

determining the therapeutic window of targeted agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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